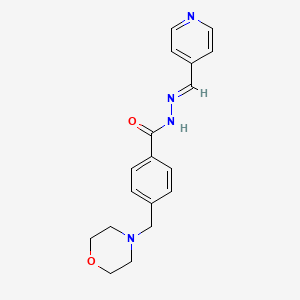

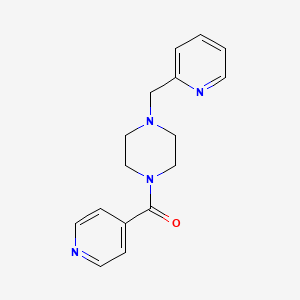

![molecular formula C18H17N3O2 B5537682 ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential in cancer therapy, as EGFR is often overexpressed in many types of cancer cells.

Aplicaciones Científicas De Investigación

Domino Synthesis and Derivative Applications

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate and its derivatives have been utilized in domino synthesis processes, leading to the production of quinazoline thiourea derivatives. These derivatives are synthesized through the reaction of various amino acid esters with imidoylisothiocyanates, showcasing the compound's utility in facilitating efficient, high-yield chemical synthesis under mild conditions. This application underscores the versatility of this compound in chemical synthesis and the potential for producing a wide array of biologically active compounds (Fathalla & Pazdera, 2018).

Synthesis and Biological Activity

The synthesis of new 3(4H)-quinazolinone derivatives from quinazolinylbenzoic acid highlights another application of these compounds. Through various chemical reactions, a series of heterocyclic systems have been synthesized, demonstrating significant antibacterial and antifungal activities. This research avenue is particularly noteworthy for its contribution to the development of new antimicrobial agents, showcasing the compound's role in medicinal chemistry and pharmaceutical research (El-Shenawy, 2017).

Anticonvulsant and Antitumor Properties

This compound derivatives have been explored for their potential anticonvulsant and antitumor activities. For instance, derivatives synthesized for anticonvulsant activity testing via the maximal electroshock method indicate the compound's potential in developing new treatments for convulsive disorders. Additionally, certain derivatives have shown antimonoamineoxidase and antitumor activities, highlighting their potential in cancer therapy and the study of neurodegenerative diseases (Kabra, Chopde, & Wadodkar, 2011); (Markosyan et al., 2008).

Optical Characterization and Photodiode Applications

The compound's derivatives have been synthesized and characterized for their novel optical properties, which are utilized in photodiode applications. This application demonstrates the compound's importance in material science and engineering, particularly in the development of organic electronic devices. The detailed molecular, structural, and morphological characterizations of these compounds pave the way for their use in designing and manufacturing organic photodiodes, highlighting their potential in the field of optoelectronics (Elkanzi et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-[(6-methylquinazolin-4-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-23-18(22)13-5-4-6-14(10-13)21-17-15-9-12(2)7-8-16(15)19-11-20-17/h4-11H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFRPABFRKFROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)